molecular formula C16H12Br3ClN2O4 B15016233 N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Cat. No.: B15016233
M. Wt: 571.4 g/mol
InChI Key: RNRUUHMPOFPFCQ-AERZKKPOSA-N
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Description

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the aldehyde precursor, 3-bromo-5-chloro-2-hydroxybenzaldehyde, through halogenation reactions. This is followed by the condensation of the aldehyde with 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and functional groups can form specific interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-chloro-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide: Another precursor used in the synthesis.

    Halogenated Phenols: Compounds with similar halogenation patterns and functional groups.

Uniqueness

N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12Br3ClN2O4

Molecular Weight

571.4 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H12Br3ClN2O4/c1-25-13-4-9(17)3-12(19)16(13)26-7-14(23)22-21-6-8-2-10(20)5-11(18)15(8)24/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+

InChI Key

RNRUUHMPOFPFCQ-AERZKKPOSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O

Origin of Product

United States

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